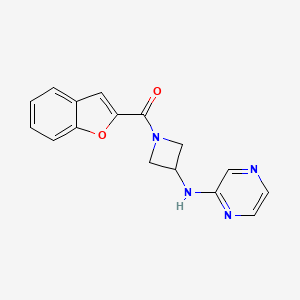

Benzofuran-2-yl(3-(pyrazin-2-ylamino)azetidin-1-yl)methanone

Description

Properties

IUPAC Name |

1-benzofuran-2-yl-[3-(pyrazin-2-ylamino)azetidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N4O2/c21-16(14-7-11-3-1-2-4-13(11)22-14)20-9-12(10-20)19-15-8-17-5-6-18-15/h1-8,12H,9-10H2,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUCBRLTXCFNPAD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C2=CC3=CC=CC=C3O2)NC4=NC=CN=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzofuran-2-yl(3-(pyrazin-2-ylamino)azetidin-1-yl)methanone typically involves multi-step organic reactions. One common method involves the initial formation of the benzofuran ring through cyclization reactions. The pyrazine moiety can be introduced via nucleophilic substitution reactions, and the azetidine ring is often formed through cycloaddition reactions. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial for optimizing yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and high yield. The use of automated systems for precise control of reaction parameters is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Benzofuran-2-yl(3-(pyrazin-2-ylamino)azetidin-1-yl)methanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield different reduced forms of the compound.

Substitution: Nucleophilic and electrophilic substitution reactions can modify the functional groups attached to the core structure.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and pH are carefully controlled to achieve desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxides, while reduction may produce different reduced derivatives.

Scientific Research Applications

Benzofuran-2-yl(3-(pyrazin-2-ylamino)azetidin-1-yl)methanone has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated as a potential therapeutic agent due to its unique structural features.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Benzofuran-2-yl(3-(pyrazin-2-ylamino)azetidin-1-yl)methanone involves its interaction with specific molecular targets. The benzofuran ring can interact with enzymes and receptors, modulating their activity. The pyrazine moiety may enhance binding affinity, while the azetidine ring can influence the compound’s overall stability and reactivity. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound’s structural analogs differ in heterocyclic cores, substituents, and linker groups. Below is a comparative analysis based on the evidence:

Structural Variations and Physicochemical Properties

*Estimated based on molecular formula C16H14N4O2.

Key Observations:

- Azetidine vs.

- Substituent Effects: The pyrazin-2-ylamino group in the target compound provides two nitrogen atoms for hydrogen bonding, contrasting with the pyridin-2-yloxy (electron-withdrawing) or pyrimidin-4-yloxy (π-stacking) groups in analogs .

- Lipophilicity : The trifluoromethyl group in increases lipophilicity, which could enhance blood-brain barrier penetration compared to the target compound .

Biological Activity

Benzofuran-2-yl(3-(pyrazin-2-ylamino)azetidin-1-yl)methanone is a complex organic compound with significant potential in medicinal chemistry, particularly in the fields of anti-cancer and antimicrobial research. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

The compound features a benzofuran moiety linked to an azetidine ring , which is further connected to a pyrazine group . The synthesis typically involves multiple steps, including:

- Formation of Benzofuran : Synthesized through the cyclization of 2-hydroxybenzaldehyde with an alkyne.

- Synthesis of Azetidine : Achieved via cyclization of a β-amino alcohol.

- Final Coupling : Involves palladium-catalyzed cross-coupling reactions to link the benzofuran and azetidine components.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- DNA Intercalation : The compound can insert itself between DNA base pairs, disrupting replication and transcription processes.

- Enzyme Inhibition : It binds to active sites of enzymes, blocking their function and affecting metabolic pathways.

Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties. A study demonstrated that derivatives of benzofuran compounds showed significant cytotoxicity against various cancer cell lines. For example, certain benzofuran derivatives were found to induce apoptosis in human chondrosarcoma cells by generating reactive oxygen species (ROS), leading to mitochondrial dysfunction and caspase activation .

Antimicrobial Activity

Benzofuran derivatives have been extensively studied for their antimicrobial properties. In vitro studies have shown that compounds similar to this compound possess activity against various pathogens, including:

| Pathogen | Activity | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| M. tuberculosis | Antitubercular | 8 μg/mL |

| E. coli | Antibacterial | MIC < 10 μg/mL |

| S. aureus | Antibacterial | MIC < 10 μg/mL |

Studies have shown that the presence of specific substituents on the benzofuran ring can enhance antimicrobial activity, making it a promising scaffold for developing new antibiotics .

Case Studies

- Antimycobacterial Activity : A series of benzofuran derivatives were synthesized and tested against M. tuberculosis H37Rv strains, revealing several compounds with MIC values as low as 2 μg/mL, indicating strong potential for further development as antitubercular agents .

- Antifungal Activity : A study on fused benzofuran derivatives demonstrated significant antifungal activity against Candida albicans, with some compounds showing inhibition zones greater than 20 mm .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.